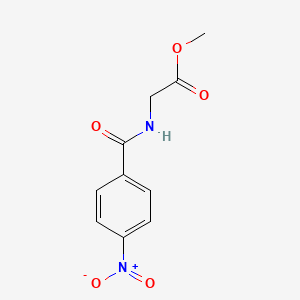
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it targets the COX-2 enzyme responsible for inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining.
Mécanisme D'action
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the COX-2 enzyme, N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide reduces inflammation and pain without affecting the COX-1 enzyme that protects the stomach lining.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It also has a mild antipyretic effect, which means it can reduce fever. N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide has a half-life of approximately 11 hours and is metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide is a useful tool for researchers studying the COX-2 enzyme and its role in inflammation and pain. It is a selective COX-2 inhibitor, which means it can be used to study the specific effects of COX-2 inhibition without affecting the COX-1 enzyme. However, N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide has limitations as well. It is a synthetic compound that may not accurately reflect the effects of natural compounds on the COX-2 enzyme. Additionally, N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide has been shown to have off-target effects on other enzymes and signaling pathways, which may complicate its use in research.
Orientations Futures
There are several areas of research that could benefit from further study of N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide. One potential area of research is the use of N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide in the treatment of cancer. N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide has been shown to have anti-cancer properties in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Another area of research is the development of more selective COX-2 inhibitors that do not have off-target effects on other enzymes and signaling pathways. Finally, research is needed to better understand the long-term effects of N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide use and its potential risks and benefits.
Méthodes De Synthèse
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Ullmann reaction. The most commonly used method for the synthesis of N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide is the Suzuki-Miyaura coupling reaction, which involves the coupling of 4-chlorobenzeneboronic acid and 4-ethoxyphenylboronic acid with 2-acetylamino benzoic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-9-3-12(4-10-15)11-16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHIZIRZXOCCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)


![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)

![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)
![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)



![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)
